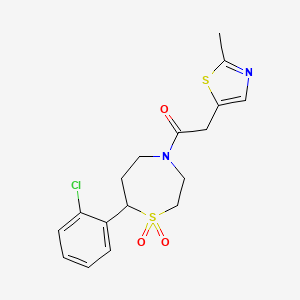

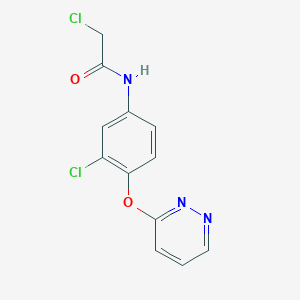

![molecular formula C18H9Cl2F3N4 B2571186 3-氯-2-[3-(4-氯苯基)吡唑并[1,5-a]嘧啶-7-基]-5-(三氟甲基)吡啶 CAS No. 1400872-28-7](/img/structure/B2571186.png)

3-氯-2-[3-(4-氯苯基)吡唑并[1,5-a]嘧啶-7-基]-5-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of similar compounds, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds involves a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a brown solid appearance, a melting point of 183–144 °C, and certain characteristic IR and NMR peaks .科学研究应用

抗菌和抗癌潜力

与 3-氯-2-[3-(4-氯苯基)吡唑并[1,5-a]嘧啶-7-基]-5-(三氟甲基)吡啶结构相关的化合物已显示出作为抗菌剂和抗癌剂的希望。具体而言,合成了具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物,并表现出显着的体外抗菌和抗癌活性。一些化合物甚至表现出比参考药物多柔比星更高的抗癌活性,表现出良好至优异的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016).

杂环合成

吡唑并[1,5-a]嘧啶-7-基部分在杂环合成中用作构建块。通过在各种条件下进行缩合反应,制备了多种新的吡唑并[3,4-d]嘧啶和吡唑并[3,4-b]吡啶衍生物。这些化合物在药物化学和药物开发中具有潜在应用 (Harb, Abbas, & Mostafa, 2005).

咪唑并吡啶和吡唑并吡啶的合成

已经开发出一种通用的两步合成方法,用于 3-(2-氯嘧啶-4-基)咪唑并[1,2-a]吡啶和 3-(2-氯嘧啶-4-基)-吡唑并[1,5-a]吡啶。这种方法包括用于后期精加工的环缩合,可以快速获得各种取代模式,突出了该化合物的多功能性和在创建不同分子结构方面的潜力 (Ducray 等,2010).

同构结构中的结构和无序

对含有吡唑并[1,5-a]嘧啶-7-基部分的同构结构的研究揭示了遵循氯-甲基 (Cl-Me) 交换规则。这表明这些杂环化合物中可预测且有序的取代模式,这可能对其在生物系统中的功能和相互作用至关重要。然而,这些结构中的广泛无序可能会给它们的自动检测和表征带来挑战 (Swamy 等,2013).

作用机制

Mode of Action

Pyrazolopyrimidines often exert their effects by binding to their target proteins and inhibiting their activity .

Biochemical Pathways

Inhibition of cdks by pyrazolopyrimidines can affect cell cycle progression and potentially induce apoptosis .

Result of Action

Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .

属性

IUPAC Name |

3-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)13-9-26-27-15(5-6-24-17(13)27)16-14(20)7-11(8-25-16)18(21,22)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDJOFDVINHIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)

![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2571109.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)

![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)